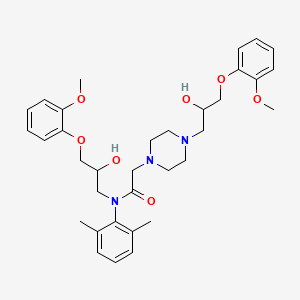
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide likely involves multiple steps, including:
Formation of the phenyl and piperazine intermediates: This could involve the reaction of 2,6-dimethylphenylamine with appropriate reagents to introduce the hydroxy and methoxy groups.
Coupling reactions: The intermediates would then be coupled using reagents like acyl chlorides or anhydrides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups could be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups could be reduced to form alcohols.
Substitution: The phenyl and piperazine rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound could be used as a monomer or additive in polymer synthesis.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine
- **N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)acetamide
Uniqueness
The presence of multiple functional groups and the specific arrangement of these groups could confer unique chemical and biological properties, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
2724549-66-8 |
|---|---|
Molekularformel |
C34H45N3O7 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-N-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)37(21-28(39)24-44-32-15-8-6-13-30(32)42-4)33(40)22-36-18-16-35(17-19-36)20-27(38)23-43-31-14-7-5-12-29(31)41-3/h5-15,27-28,38-39H,16-24H2,1-4H3 |
InChI-Schlüssel |
WZGYFNFKAFLQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC(COC2=CC=CC=C2OC)O)C(=O)CN3CCN(CC3)CC(COC4=CC=CC=C4OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















